1-Isopropyl-5-methyl-1H-pyrazol-4-amine hydrochloride
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Overview
Description
1-Isopropyl-5-methyl-1H-pyrazol-4-amine hydrochloride is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an isopropyl group at the first position, a methyl group at the fifth position, and an amine group at the fourth position, with the hydrochloride salt form enhancing its solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-5-methyl-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 1-isopropyl-5-methylpyrazole with an amine source under controlled conditions.
Industrial Production Methods: Industrial production often employs multi-step synthesis involving the initial formation of the pyrazole ring, followed by functional group modifications. The use of catalysts and optimized reaction conditions ensures high yield and purity. The final step involves the conversion to the hydrochloride salt to enhance the compound’s stability and solubility .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-5-methyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and derivatives.
Condensation Reactions: It can react with carbonyl compounds to form imines or other condensation products.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, imines, and other heterocyclic compounds .
Scientific Research Applications
1-Isopropyl-5-methyl-1H-pyrazol-4-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Isopropyl-5-methyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biological pathways, depending on the specific application .
Comparison with Similar Compounds
- 1-Methyl-1H-pyrazol-4-amine
- 1-Isopropyl-4-methyl-1H-pyrazol-5-amine
- 4-Amino-1-methylpyrazole
Comparison: 1-Isopropyl-5-methyl-1H-pyrazol-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
5-methyl-1-propan-2-ylpyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.ClH/c1-5(2)10-6(3)7(8)4-9-10;/h4-5H,8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSFLDJFUBYMFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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